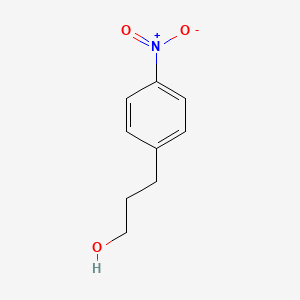

3-(4-Nitrophenyl)propan-1-ol

Description

Historical Context and Evolution of Research on Nitro-Substituted Propanols

The study of nitro compounds has a rich history in organic chemistry, initially dominated by aromatic nitro compounds used as precursors for dyes and explosives. catalysis-kalvis.ru The development of methods to reduce nitroarenes to anilines, such as the Béchamp reduction using iron, was a pivotal moment in industrial chemistry. acs.orgacs.org Over time, the focus expanded to include aliphatic nitro compounds, which were recognized as highly versatile reactive intermediates. acs.org

The synthesis of nitro alcohols, specifically, is often achieved through the reaction of nitroparaffins with aldehydes using an alkaline catalyst. researchgate.net While early research in the 1940s explored the creation of various nitro alcohols, the commercial focus has been on a few specific compounds produced from formaldehyde. acs.orgresearchgate.net The primary application for these nitro alcohols has historically been as intermediates for producing amino alcohols via hydrogenation. researchgate.net

Research into nitro-substituted propanols, a subset of nitro alcohols, has evolved to explore their unique properties. For instance, studies have investigated short-chain aliphatic β-nitro alcohols, such as 2-nitro-1-propanol, for their ability to cross-link collagenous tissue, indicating potential applications beyond traditional synthesis. nih.govnih.govarvojournals.org This demonstrates a shift from viewing these molecules merely as synthetic stepping stones to exploring their inherent functional capabilities.

Significance of 3-(4-Nitrophenyl)propan-1-ol as a Synthetic Precursor in Organic Chemistry

The strategic placement of the nitro group and the primary alcohol in this compound makes it a valuable precursor in multi-step organic synthesis. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring and serves as a latent amino group. mdpi.com

The most critical transformation of this compound is its reduction to 3-(4-aminophenyl)propan-1-ol (B78041). This reaction is a classic example of chemoselective hydrogenation, where the nitro group is reduced to an amine without affecting the alcohol functionality. This transformation is typically achieved with high efficiency using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting aminophenyl propanol (B110389) is a key building block for more complex molecules, including pharmaceuticals. lookchem.com For example, it is a known intermediate in the synthesis of various compounds, including those with potential as Akt kinase inhibitors. lookchem.com

The versatility of the nitro group allows it to be a linchpin in synthetic strategies. The reduction of nitroarenes is one of the most important reactions in organic chemistry for producing anilines, which are in high demand for making pharmaceuticals, dyes, and polymers. acs.org The catalytic reduction process itself has been a subject of extensive research, evolving from early methods using metals and acids to modern, highly selective catalytic systems. acs.orgmdpi.com The Haber mechanism, which proposes a stepwise reduction from nitro to nitroso, then to hydroxylamine, and finally to aniline (B41778), provides the foundational model for understanding these transformations. acs.orgmdpi.com

Selected Downstream Products from this compound Precursors

| Precursor | Downstream Product | CAS Number of Downstream Product |

| This compound | 3-(4-Aminophenyl)propan-1-ol | 14572-92-0 |

| This compound | Nifekalant Hydrochloride | 130636-43-0 |

Table 2: Examples of compounds synthesized from this compound, highlighting its role as a precursor. chemicalbook.comchemscene.com

Scope and Research Objectives Pertaining to the Chemical Compound

Current research on this compound and related nitro-substituted alcohols is driven by their utility as versatile synthetic intermediates. The primary research objectives revolve around leveraging the compound's functional groups to construct complex molecular architectures.

A key area of investigation is the development of novel catalytic systems for the selective reduction of the nitro group. While established methods exist, the search for more sustainable, efficient, and cost-effective catalysts, particularly those using earth-abundant base metals instead of precious metals, is an active field. acs.orgnih.gov The goal is to achieve high yields and selectivity under mild conditions, which is crucial for industrial applications. catalysis-kalvis.ru

Furthermore, the compound serves as a model substrate for studying reaction mechanisms. Detailed kinetic analysis and the identification of intermediates, such as the corresponding N-aryl hydroxylamine, help to refine our understanding of catalytic hydrogenation pathways. nih.gov This knowledge is essential for designing catalysts that can selectively target the formation of either the final amine or intermediate products. mdpi.com

The application of this compound extends to the synthesis of heterocyclic compounds and other molecules with potential biological activity. ontosight.ainih.govunit.no The aminophenyl propanol derived from it can be further modified, making it a valuable scaffold in medicinal chemistry and materials science. Research continues to explore new synthetic routes where this compound can be employed to create novel functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMANSLTTPNSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540361 | |

| Record name | 3-(4-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-25-0 | |

| Record name | 3-(4-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Nitrophenyl Propan 1 Ol

Diverse Synthetic Routes to 3-(4-Nitrophenyl)propan-1-ol

The synthesis of this compound can be achieved through various chemical reactions, each with its own set of precursors and conditions.

Precursor Chemistry and Starting Material Selection

The choice of starting materials is crucial for the successful synthesis of this compound. Common precursors include compounds that already contain the nitrophenyl group or can be easily nitrated.

One synthetic approach involves the reduction of a carboxylic acid. For instance, 4-(4-Nitro-phenyl)-butyric acid can be treated with a borane-tetrahydrofuran (B86392) complex to yield this compound. chemicalbook.com In this reaction, the carboxylic acid is selectively reduced to the corresponding alcohol.

Another strategy begins with the nitration of a suitable aromatic precursor. For example, 3-aminophenylpropanol can be nitrated to introduce the nitro group onto the aromatic ring, leading to the formation of 3-(3-Amino-4-nitrophenyl)-1-propanol (B6322198). smolecule.com While this produces an isomer of the target compound, it illustrates the general strategy of nitration followed by other modifications.

The following table summarizes key precursors for the synthesis of this compound and related compounds.

| Precursor | Product | Reagents | Reference |

| 4-(4-Nitro-phenyl)-butyric acid | 3-(4-Nitro-phenyl)-propan-1-ol | Borane-THF complex | chemicalbook.com |

| 3-Aminophenylpropanol | 3-(3-Amino-4-nitrophenyl)-1-propanol | Nitrating agents | smolecule.com |

Reaction Conditions and Optimization Strategies for Synthesis

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. This includes careful selection of solvents, temperature, and catalysts.

In the reduction of 4-(4-nitro-phenyl)-butyric acid, the reaction is typically carried out in tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com The reaction is monitored by thin-layer chromatography (TLC) to determine its completion, after which it is quenched with methanol (B129727) and water. chemicalbook.com

For syntheses involving nitration, controlling the reaction conditions is critical to ensure selective introduction of the nitro group. For instance, the nitration of 1-(4-octylphenyl)propan-1-one is performed using a mixture of concentrated nitric acid and sulfuric acid, with careful temperature control.

Palladium-catalyzed reactions have also been explored for the synthesis of related structures, highlighting the importance of catalyst and ligand screening, as well as the choice of solvent and temperature to enhance product formation. acs.org

Enantioselective and Diastereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is not chiral, the synthesis of its chiral analogs is of significant interest in medicinal chemistry. These approaches often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemistry of the product.

One method for preparing a chiral analog, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, involves the stereospecific reduction of a nitro intermediate using sodium borohydride (B1222165) or enzymatic resolution to achieve high enantiomeric purity. Another approach utilizes a chiral auxiliary, such as a [2.2]paracyclophane derivative, to guide the stereochemical outcome of the reaction, which can then be cleaved to yield the desired chiral alcohol. acs.org

Phase-transfer catalysis is another powerful tool for enantioselective synthesis. frontiersin.orgnih.gov For example, the enantioselective allylation of a malonate derivative can be achieved using a chiral phase-transfer catalyst, leading to the formation of a chiral intermediate that can be further transformed into the target molecule. frontiersin.orgnih.gov

Functional Group Interconversions and Derivatization of this compound

The hydroxyl and nitro functional groups in this compound allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary alcohol group of this compound can undergo several common reactions.

Esterification: The hydroxyl group can be converted to an ester. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester derivative.

Etherification: The formation of an ether can be achieved under appropriate conditions. Bismuth(III)-catalyzed reactions provide a method for both symmetrical and unsymmetrical ether formation under mild, non-basic conditions. liverpool.ac.uk

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The oxidation of a similar compound, 1-(4-nitrophenyl)ethanol, to the corresponding ketone has been demonstrated using various oxidizing agents. mdpi.com The oxidation of this compound would be expected to initially yield 3-(4-nitrophenyl)propanal, which could be further oxidized to 3-(4-nitrophenyl)propanoic acid.

Transformations Involving the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group that can be transformed into other functionalities, most commonly an amine.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. unimi.itvanderbilt.edu This can be achieved using various reducing agents. smolecule.com

A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This method is often preferred for its clean reaction profile and high yields. Other reducing agents that can be employed include metals in acidic media, such as iron or zinc with hydrochloric acid, and sodium borohydride in the presence of a suitable catalyst. smolecule.comvanderbilt.edu

The resulting amine, 3-(4-aminophenyl)propan-1-ol (B78041), is a valuable intermediate for further synthetic modifications. chemicalbook.com For example, it serves as a precursor in the synthesis of zolmitriptan, a medication for migraines.

The following table summarizes common reagents for the reduction of the nitro group.

| Reagent | Conditions | Product | Reference |

| Hydrogen gas / Palladium on carbon (H₂/Pd-C) | Methanol | 3-(4-Aminophenyl)propan-1-ol | chemicalbook.com |

| Iron powder / Hydrochloric acid | Aqueous ethanol | Corresponding amine | smolecule.com |

| Zinc / Hydrochloric acid | Aqueous ethanol | Corresponding amine | |

| Sodium borohydride (NaBH₄) | In the presence of a catalyst | Corresponding amine | unimi.it |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of derivatives of this compound. Both organocatalysis and metal-based catalysis have been employed to achieve a variety of chemical transformations.

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, offering an alternative to metal-based catalysts. In the context of compounds structurally related to this compound, organocatalysts are instrumental in creating chiral centers with high enantioselectivity. For instance, the asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, a key step in the synthesis of chiral building blocks, can be effectively catalyzed by diphenylprolinol silyl (B83357) ether. dokumen.pub

While direct organocatalytic transformations on this compound are not extensively documented in the provided results, the principles are applicable to its derivatives. For example, the aldehyde derivative of this compound could potentially undergo a variety of organocatalytic reactions, such as asymmetric aldol (B89426) or Mannich reactions, to introduce chirality. The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is another area where organocatalysis has been successfully applied to create complex molecules with high stereocontrol. acs.org

Metal-Catalyzed Reactions

A broad spectrum of metal-catalyzed reactions has been utilized to synthesize and functionalize derivatives of this compound. These reactions offer high efficiency and selectivity for a range of transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. For instance, a palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropanenitrile with two different arylboronic acids has been developed for the synthesis of substituted dihydrochalcones. acs.org While this example doesn't directly use this compound, the methodology could be adapted. For example, (4-nitrophenyl)boronic acid has been used in such reactions to produce 1,3-bis(4-nitrophenyl)propan-1-one. acs.org

Rhenium-Catalyzed Reactions: Rhenium catalysts have been investigated for the deoxydehydration (DODH) of diols to olefins. rsc.org In a study on the deoxydehydration of various diols, 1-(4-nitrophenyl)-1,2-ethanediol was converted to 4-nitrostyrene, demonstrating the utility of rhenium catalysts in transforming molecules containing a nitrophenyl group. rsc.org

Cobalt-Catalyzed Reactions: Cobalt catalysts have been employed in the synthesis of chiral tetrahydroquinoline derivatives through the reductive cyclization of nitro-cyclic sulfites. google.com This highlights the potential of cobalt catalysis in reactions involving the nitro group present in this compound and its derivatives.

Gold-Catalyzed Reactions: Gold catalysis has been utilized in the hydroamination of propargylic alcohols. ucl.ac.uk While not a direct application to this compound, this demonstrates the capability of gold catalysts in C-N bond formation, which could be relevant for the derivatization of its amino-substituted analogs.

Green Chemistry Principles in Synthetic Pathways Involving this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These principles focus on aspects such as atom economy, the use of safer solvents, and the development of catalytic processes. acs.orgscispace.com

In the context of syntheses involving this compound and its derivatives, several green chemistry principles can be applied:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements generally have high atom economy. core.ac.uk When synthesizing derivatives of this compound, choosing reaction pathways that minimize the formation of byproducts is crucial.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.org The use of organocatalysts and metal catalysts in the synthesis of this compound derivatives, as discussed in the previous section, aligns with this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. acs.org For example, water has been used as a solvent in some green synthetic approaches, such as the Diels-Alder reaction between furan (B31954) and maleic acid. imist.ma Research into performing reactions involving this compound in greener solvents or under solvent-free conditions would be a significant step towards sustainability. core.ac.uk

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.org While not directly addressed in the search results for this specific compound, this principle is a key consideration in the broader context of developing new chemical entities.

A summary of relevant compounds is provided in the table below.

Applications of 3 4 Nitrophenyl Propan 1 Ol in Complex Molecule Synthesis

Role as a Key Building Block for Advanced Pharmaceutical Intermediates

The strategic placement of the nitro and hydroxyl functional groups on the propylphenyl backbone of 3-(4-nitrophenyl)propan-1-ol makes it an important starting material for the synthesis of more complex pharmaceutical intermediates. The nitro group can be readily reduced to an amine, which then serves as a handle for further molecular elaboration, while the primary alcohol offers a site for esterification, etherification, or oxidation.

Precursors to Biologically Active Compounds

A crucial application of this compound is its role as a precursor in the synthesis of various biologically active compounds. The reduction of the nitro group to an amine is a key transformation, yielding 3-(4-aminophenyl)propan-1-ol (B78041). This amino derivative is a versatile intermediate that can be further modified to create a wide range of pharmacologically active molecules. The presence of the primary amine allows for the introduction of diverse functionalities through acylation, alkylation, or arylation reactions, enabling the construction of extensive libraries of compounds for drug discovery screening.

For instance, derivatives of 3-(4-aminophenyl)propan-1-ol have been explored in the development of novel inhibitors for protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic diseases. In one study, 3-(4-aminophenyl)-2-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated as PTP1B inhibitors. The synthesis of these compounds highlights the utility of the 3-(4-aminophenyl)propanamide (B2672105) scaffold, derived from 3-(4-aminophenyl)propan-1-ol, in creating molecules with the potential for therapeutic applications.

| Intermediate | Precursor Compound | Resulting Bioactive Scaffold | Therapeutic Target |

| 3-(4-aminophenyl)propan-1-ol | This compound | 3-(4-aminophenyl)-2-(1H-indol-3-yl)propanamide | Protein Tyrosine Phosphatase 1B (PTP1B) |

Synthesis of Macrocyclic Ligands and Bifunctional Chelating Agents

The structural framework of this compound is integral to the synthesis of macrocyclic ligands and bifunctional chelating agents, which are essential components in medical imaging and radioimmunotherapy. A notable example is the synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tris(acetic acid)cyclododecane (PA-DOTA). A concise synthesis of this agent has been reported where the pure nitro form of PA-DOTA is a key intermediate.

This nitro-containing precursor is then converted to the isothiocyanato form, which can be conjugated to monoclonal antibodies. The resulting antibody-chelator conjugate can then be radiolabeled with isotopes like ¹⁷⁷Lu for use in clinical radioimmunotherapy applications. The 3-(4-nitrophenyl)propyl moiety is thus a critical component that enables the attachment of the chelating agent to the targeting antibody, demonstrating the importance of this compound in the construction of these complex diagnostic and therapeutic agents.

| Chelating Agent | Precursor Moiety | Application |

| PA-DOTA | 3-(4-nitrophenyl)propyl | Radioimmunotherapy |

Integration into Conjugate Chemistry for Targeted Delivery

The unique chemical properties of this compound and its derivatives make them valuable in the field of conjugate chemistry, particularly for the targeted delivery of potent cytotoxic agents to cancer cells. This is most prominently seen in the design and synthesis of antibody-drug conjugates (ADCs).

Design and Synthesis of Antibody-Drug Conjugate (ADC) Payloads

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of a monoclonal antibody that specifically targets a tumor antigen, linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. The derivative of this compound, 3-(4-aminophenyl)propan-1-ol, provides a valuable aniline (B41778) handle that can be incorporated into the linker-payload complex of ADCs.

Tubulysins are another class of potent microtubule inhibitors that have garnered significant interest as payloads for ADCs due to their high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant ones. The synthesis of novel tubulysin (B8622420) analogs often involves modifications at the C-terminus to provide a point of attachment for a linker.

In the design of tubulysin-based ADCs, a C-terminal aniline handle is often desired for linker installation. The reduction of the nitro group in a precursor containing a nitrophenyl moiety provides this necessary functional group. For example, the synthesis of a potent tubulysin analog has been reported where a C-terminal aniline was introduced to facilitate the generation of various conjugates. This aniline handle is analogous to the functional group that would be present after the reduction of the nitro group in a tubulysin precursor containing a 3-(4-nitrophenyl)propyl group. This highlights the potential role of this compound derivatives as precursors for the C-terminal modification of tubulysin analogs, enabling their use as effective payloads in antiproliferative conjugates.

| ADC Payload Class | Role of this compound Derivative | Resulting Functional Group for Conjugation |

| Tubulysin Analogs | Precursor for C-terminal modification | Aniline |

Conjugation Strategies and Linker Chemistry

Linker technology is a cornerstone of modern pharmaceutical and biotechnological research, particularly in the development of antibody-drug conjugates (ADCs). The design of linkers, which connect a targeting moiety to a payload, is critical for the efficacy and safety of these complex molecules. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of action and stability profiles.

Cleavable linkers are designed to release their payload upon encountering specific physiological conditions, such as changes in pH, redox potential, or the presence of certain enzymes. Common cleavable linker designs include hydrazones, disulfides, and peptides that are substrates for lysosomal proteases. These linkers offer the advantage of releasing the unmodified payload at the target site, which can be crucial for its therapeutic activity.

A hypothetical application of a derivative of this compound in a cleavable linker might involve the enzymatic reduction of the nitro group to an amine, which could then trigger a self-immolative cascade to release a conjugated drug. However, there is currently no scientific literature to support the development or investigation of such a linker involving this specific compound.

In contrast, non-cleavable linkers maintain a stable covalent bond between the targeting molecule and the payload throughout systemic circulation and even after internalization into the target cell. The release of the drug-linker complex relies on the complete degradation of the targeting moiety, typically an antibody, within the lysosome. This approach often results in a charged drug-linker-amino acid metabolite.

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can minimize off-target toxicity. The stability of the linker is paramount, and the chemical bonds employed, such as thioethers or amides, are chosen for their resilience in biological environments. While the propanol (B110389) moiety of this compound could theoretically be functionalized to form a stable ether or ester linkage, there is no evidence in the current body of scientific research that this compound has been utilized for such non-cleavable linker strategies.

Potential in Materials Science and Polymer Chemistry Applications

The integration of functional small molecules into polymers and materials can impart novel properties and functionalities. The nitrophenyl group, for instance, is known for its electron-withdrawing nature and can be a precursor to other functional groups, while the hydroxyl group offers a reactive site for polymerization or grafting onto surfaces.

In theory, this compound could serve as a monomer in condensation polymerizations to create polyesters or polyethers. The nitro group could then be chemically modified post-polymerization to introduce other functionalities. Furthermore, its structure could be relevant for the synthesis of nonlinear optical materials or as a component in functional surface coatings. However, a thorough search of the materials science and polymer chemistry literature does not yield any studies where this compound has been specifically employed for these or any other related applications.

Biological Activity and Mechanistic Studies of 3 4 Nitrophenyl Propan 1 Ol Derivatives and Conjugates

In Vitro Cellular Activity of Derivatives and Conjugates

The effectiveness of 3-(4-nitrophenyl)propan-1-ol derivatives and conjugates has been primarily assessed through in vitro studies on various cancer cell lines. These studies measure the direct impact of the compounds on cell viability and proliferation.

Cytotoxicity and Cytostatic Effects in Cancer Cell Lines

Derivatives of this compound have demonstrated a range of cytotoxic and cytostatic activities across multiple cancer cell lines. For instance, ceramide analogues incorporating the 4-nitrophenyl moiety, such as N-(1-(4-nitrophenyl)-1,3-dihydroxyprop-2-yl)tetradecanamide, have been shown to induce rapid cell death in human metastatic colorectal cancer models. nih.gov Similarly, certain (S)-2-amino-3-phenylpropan-1-ol derivatives have exhibited moderate anticancer activity against HeLa and HepG2 cells, with IC₅₀ values in the range of 50–100 µM.

The cytotoxic potential is not universal across all derivatives. A study involving 1-((2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl)amino)-3-(4-nitrophenyl)propan-2-ol showed no toxicity towards MRC5 and HepG2 cell lines. rsc.org In contrast, phenanthrotriazine derivatives featuring a para-nitrophenyl (B135317) group displayed high potency against HT-29 colorectal cancer cells, with an IC₅₀ value of 7.6 ± 0.8 µM. brieflands.com Furthermore, prodrugs of paclitaxel (B517696) and camptothecin (B557342) conjugated with 3-(2-nitro-1H-imidazol-1-yl)propan-1-ol, a positional isomer, were evaluated for their cytotoxicity in H460 human lung cancer and HT29 human colon cancer cells, showing moderate hypoxia selectivity. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC₅₀ Value (µM) |

|---|---|---|---|

| (S)-2-Amino-3-phenylpropan-1-ol derivatives | HeLa, HepG2 | Moderate anticancer activity | ~50–100 |

| Phenanthrotriazine derivative with p-nitrophenyl group | HT-29 | High potency | 7.6 ± 0.8 |

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl) triazene | HeLa | Weaker cytotoxic effect | 15.54 |

| Ceramide analogue with 4-nitrophenyl group | Metastatic Colorectal Cancer | Rapid cell death | Not specified |

Apoptosis Induction Pathways

A primary mechanism through which these derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Ceramide analogues containing the 4-nitrophenyl structure trigger cell death by activating pro-apoptotic molecules, including caspases and inducing the release of cytochrome c from mitochondria. nih.gov

This pro-apoptotic activity is also observed in other related structures. For example, certain synthetic alkylaminophenols with a nitrophenyl group can induce apoptosis in osteosarcoma cells by increasing reactive oxygen species (ROS) and activating caspases 3 and 7. researchgate.net Similarly, phenanthrotriazine derivatives with nitrophenyl moieties have been found to induce apoptosis in MCF-7 breast cancer cells, which is often preceded by a G0/G1 phase cell cycle arrest. brieflands.com

Molecular Mechanisms of Action for Conjugated Species

When this compound derivatives are conjugated to other molecules, such as peptides or antibodies, their mechanism of action can become more complex and targeted.

Antimitotic Mechanisms

A significant mechanism of action for certain conjugates is the disruption of mitosis. Antibody-drug conjugates (ADCs) that incorporate cytotoxic peptides derived from (S)-2-amino-3-(4-nitrophenyl)propan-1-ol function as antimitotic agents. google.com These conjugates work by inhibiting the polymerization of tubulin, a critical protein for the formation of the mitotic spindle. google.com This disruption blocks both nuclear migration and the subsequent division of the nucleus and the cell itself. google.com This mechanism is shared by potent payloads like monomethyl auristatin E (MMAE), which is also a tubulin-targeting agent used in ADCs. nih.govnextcure.com Analogues of podophyllotoxin (B1678966) containing a 4-(p-nitrophenyl) group have also been noted for their antimitotic activity. biomedicineonline.org

Interaction with Specific Cellular Targets and Biomolecules

The efficacy of these compounds is rooted in their interaction with specific molecular targets. The nitro group, a common feature, is a strong electron-withdrawing group that can influence the entire electronic system of the molecule, potentially enhancing binding to cellular targets. Molecular docking studies have suggested that the nitro group on (S)-2-amino-3-(4-nitrophenyl)propan-1-ol may enhance its binding to Heat Shock Protein 90 (Hsp90), a chaperone protein that is crucial for the stability of many proteins required for tumor cell growth.

In the context of ADCs, the conjugate is designed to bind to specific antigens that are overexpressed on the surface of cancer cells. google.comdtu.dk This targeted delivery ensures that the cytotoxic payload, which may incorporate the this compound moiety, is concentrated at the tumor site, where it is internalized and releases the active drug to interact with its intracellular target, such as tubulin. google.comnextcure.com

Structure-Activity Relationship (SAR) Studies of Related Conjugates Incorporating this compound Moieties

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the chemical features that govern their biological activity.

A key observation is the role of the nitro group. Studies on photodegradable antimicrobial agents, including 3-(p-nitrophenyl)-1-phenylaminopropan-2-ol, revealed that all active compounds possessed a nitro group on the aryl ring situated closer to the hydroxyl group. acs.org This suggests that the position of the nitro group is critical for activity. Furthermore, the electron-withdrawing nature of the nitro group is thought to influence reactivity and biological interactions. In some contexts, introducing a nitro group has been explored to increase the potency of a drug linker, although this can sometimes lead to unforeseen instability. dtu.dk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol |

| N-(1-(4-nitrophenyl)-1,3-dihydroxyprop-2-yl)tetradecanamide |

| 1-((2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl)amino)-3-(4-nitrophenyl)propan-2-ol |

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl) triazene |

| 3-(2-nitro-1H-imidazol-1-yl)propan-1-ol |

| N-[2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl]indoline |

| Monomethyl auristatin E (MMAE) |

| Podophyllotoxin |

| 3-(p-nitrophenyl)-1-phenylaminopropan-2-ol |

Impact of Substituent Modifications on Biological Potency

The biological potency of molecules derived from the this compound scaffold is highly sensitive to modifications of its core structure. The introduction, removal, or alteration of functional groups can dramatically change the compound's interaction with biological targets, leading to significant shifts in efficacy.

The nitro group itself is a critical determinant of activity. In many contexts, this electron-withdrawing group is essential for the compound's biological effects. For instance, the derivative (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol demonstrates significant antiproliferative effects against MDA-MB-231 breast cancer cells, with a reported IC₅₀ value of approximately 5.99 μM. The activity is linked to the presence of the nitrophenyl group, which can engage in π-π stacking interactions with molecular targets.

Furthermore, the nature of the atoms directly attached to the phenyl ring can alter the mechanism of action. Studies on nitroaryl-substituted phosphoramides, designed as bioreductive prodrugs, found that derivatives with a benzylic nitrogen para to the nitro group behaved differently from those with a benzylic oxygen. google.com The nitrogen-containing compounds were not selectively activated by nitroreductase enzymes, unlike their oxygen-containing counterparts, indicating that this substitution pattern fundamentally changes the molecule's bioactivation pathway. google.com

Incorporating the 4-nitrophenylpropyl moiety into other pharmacologically active scaffolds can also drastically alter potency. When an N-(4-nitrophenylpropyl) group was substituted onto normetazocine, a known opioid receptor modulator, the resulting compound showed little to no potency at the mu-opioid receptor (MOR). mdpi.com This stands in contrast to other N-phenethyl derivatives of normetazocine, where different substituents on the phenyl ring led to potent agonism. mdpi.com This highlights that the 4-nitrophenylpropyl group can confer specific properties that may not be favorable for all biological targets.

| Base Scaffold/Derivative | Modification | Biological Target/Assay | Observed Potency/Effect | Source |

|---|---|---|---|---|

| (S)-2-Amino-3-phenylpropan-1-ol | Addition of 4-nitro group | Antiproliferative activity (MDA-MB-231 cells) | IC₅₀ ≈ 5.99 μM | |

| (-)-Normetazocine | N-substitution with 4-nitrophenylpropyl group | Mu-opioid receptor (MOR) binding | Little to no potency | mdpi.com |

| Nitroaryl Phosphoramide | Benzylic nitrogen vs. benzylic oxygen | Cytotoxicity in cells expressing E. coli nitroreductase | Nitrogen-containing compounds were not selectively activated | google.com |

Influence of Lipophilicity on Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. researchgate.net For derivatives of this compound, this property significantly influences their ability to cross biological membranes and interact with intracellular targets.

The parent compound, this compound, has a calculated LogP (XLogP3) of 2.2, indicating moderate lipophilicity. nih.gov Modifications to the structure can systematically alter this value. For example, adding long alkyl chains, such as the octyl group in 3-nitro-1-(4-octylphenyl)propan-1-one, markedly enhances lipophilicity compared to analogues with shorter chains. This increased lipophilicity can improve a molecule's ability to permeate cell membranes and may lead to stronger interactions with non-polar pockets in target proteins. researchgate.net

Research on other classes of compounds functionalized with a 4-nitrophenyl group, such as certain benzofuran (B130515) derivatives, has shown a direct correlation between their lipophilicity and their biological activity, including their ability to bind to targets like telomeric DNA. cnr.it The balance between hydrophilic and lipophilic features is crucial; while sufficient lipophilicity is needed for membrane passage, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. researchgate.net

| Compound | Key Structural Feature | Lipophilicity (Calculated LogP) | Implication | Source |

|---|---|---|---|---|

| This compound | Propanol (B110389) chain | 2.2 (XLogP3) | Moderate lipophilicity | nih.gov |

| 3-Nitro-1-(4-octylphenyl)propan-1-one (Analogue) | Addition of an octyl chain | Enhanced lipophilicity | Potentially improved for lipid-mediated delivery |

Therapeutic Potential in Preclinical Models (as part of conjugates)

The therapeutic potential of the this compound scaffold is most prominently explored when it is used as a component within larger, multifunctional conjugates designed for targeted therapy, especially in oncology.

Conjugates incorporating derivatives of this compound have been designed for targeted cancer treatment. One notable application is in the development of bifunctional ligands for radioimmunotherapy (RIT). nih.gov For example, 2-amino-3-(4-nitrophenyl)propan-1-ol serves as a key precursor for C-NETA, a ligand that chelates radioactive metals and is conjugated to a monoclonal antibody. nih.gov This RIT system is being investigated for various cancers, including breast, colorectal, and prostate cancer, with the goal of delivering a cytotoxic radiation payload directly to tumor cells. nih.gov

Another strategy involves using the nitroaryl group as a trigger for bioreductive activation. Nitro-substituted compounds can be selectively reduced to more toxic species within the hypoxic (low-oxygen) environments characteristic of solid tumors. google.com Preclinical studies with nitroaryl phosphoramides demonstrated that these compounds were significantly more cytotoxic to cancer cells engineered to express nitroreductase enzymes, validating the hypoxia-selective prodrug concept. google.com Peptide conjugates carrying cytotoxic agents have also shown potent anti-tumor activity in preclinical colorectal cancer models, illustrating the effectiveness of conjugation as a therapeutic strategy. google.com

| Conjugate Type / Compound Class | Therapeutic Strategy | Preclinical Model | Observed Efficacy | Source |

|---|---|---|---|---|

| C-NETA Ligand Conjugate | Radioimmunotherapy (RIT) | Targets for NHL, breast, colorectal, ovarian, and prostate cancers | Designed for targeted delivery of radionuclides to tumors | nih.gov |

| Nitroaryl Phosphoramides | Hypoxia-activated prodrug | Cancer cells expressing E. coli nitroreductase | Increased cytotoxicity in nitroreductase-expressing cells | google.com |

| Peptide-Cytotoxin Conjugate | Targeted chemotherapy | HCT116 colorectal flank tumors in nude mice | Demonstrated potent anti-tumor activity | google.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some therapeutic strategies aim to inhibit this process. Polymer-drug conjugates have been developed to deliver antiangiogenic agents like combretastatin (B1194345) A-4 specifically to the tumor vasculature. acs.org

While direct studies on the antiangiogenic properties of this compound conjugates are limited, related research provides a framework for their potential application. For instance, novel photoaffinity probes based on homoisoflavonoids were designed to identify the molecular targets of antiangiogenic compounds. nih.gov These probes, which incorporate photoreactive and reporter groups, were tested for their ability to inhibit the proliferation of Human Retinal Endothelial Cells (HRECs), a key in vitro model for angiogenesis. The most effective probes exhibited potent, endothelial-cell-specific inhibitory activity, with GI₅₀ values in the nanomolar range, demonstrating their potential as tools to study and develop antiangiogenic therapies. nih.gov This approach could be adapted to investigate and optimize this compound derivatives for antiangiogenic activity.

| Compound Type | Biological Assay | Observed Potency | Relevance | Source |

|---|---|---|---|---|

| Homoisoflavonoid Photoaffinity Probe (Compound 3) | Inhibition of Human Retinal Endothelial Cell (HREC) proliferation | GI₅₀ = 72 nM | Demonstrates potent antiangiogenic activity in a relevant cell model | nih.gov |

| Homoisoflavonoid Photoaffinity Probe (Compound 4a) | Inhibition of Human Retinal Endothelial Cell (HREC) proliferation | GI₅₀ = 210 nM | Retained potent antiangiogenic activity | nih.gov |

Immunogenicity Considerations for Conjugated Forms

When therapeutic agents are conjugated to larger molecules, such as proteins or polymers, there is a risk of eliciting an immune response. unige.ch This immunogenicity can lead to reduced efficacy and potential adverse effects. For conjugates involving derivatives of this compound, particularly those linked to monoclonal antibodies for RIT, managing immunogenicity is a key consideration. nih.gov

A widely adopted strategy to mitigate the immunogenicity of therapeutic proteins and conjugates is PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. unige.ch PEG is a hydrophilic, flexible, and non-toxic polymer that can shield the conjugate from the host's immune system, thereby reducing the likelihood of an immune response. unige.ch In addition to masking antigenic sites, PEGylation can also improve the pharmacokinetic profile of a therapeutic by increasing its hydrodynamic size, which reduces renal clearance and prolongs its circulation time in the body. unige.ch These principles are directly applicable to the design of advanced therapeutics based on the this compound scaffold, aiming to create effective and safe treatment options.

Analytical and Spectroscopic Characterization Techniques in Research on 3 4 Nitrophenyl Propan 1 Ol

Advanced Spectroscopic Methods for Structural Elucidation

The structural framework of 3-(4-Nitrophenyl)propan-1-ol is unequivocally established through the synergistic use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These non-destructive techniques offer a comprehensive view of the molecule's atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for elucidating the precise structure of this compound. By analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic propyl chain protons. The p-substituted aromatic ring gives rise to a classic AA'BB' system, appearing as two distinct doublets. The propyl chain protons present as three separate multiplets, with their coupling patterns revealing their connectivity. A broad singlet, which can disappear upon D₂O exchange, is characteristic of the hydroxyl (-OH) proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected: four corresponding to the aromatic carbons (two for the protonated carbons and two for the quaternary carbons) and three for the carbons of the propanol (B110389) side chain. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative oxygen atom.

Expected NMR Data for this compound

| ¹H NMR Data (Expected) | ¹³C NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~ 8.15 (d) | 2H, Aromatic (ortho to NO₂) | ~ 149 |

| ~ 7.40 (d) | 2H, Aromatic (meta to NO₂) | ~ 147 |

| ~ 3.70 (t) | 2H, -CH₂-OH | ~ 129 |

| ~ 2.80 (t) | 2H, Ar-CH₂- | ~ 124 |

| ~ 1.95 (quint) | 2H, -CH₂-CH₂-CH₂- | ~ 62 |

| ~ 1.5-2.0 (br s) | 1H, -OH | ~ 34 |

| ~ 31 |

Note: 'd' denotes doublet, 't' denotes triplet, 'quint' denotes quintet, 'br s' denotes broad singlet. Expected values are based on standard functional group regions and data from structurally similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups within the molecule by detecting the vibrations of their bonds at characteristic frequencies. docbrown.info The IR spectrum of this compound displays key absorption bands that confirm the presence of the hydroxyl, nitro, and aromatic groups. spectrabase.comnih.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂) |

| ~ 1600, 1475 | C=C stretch | Aromatic Ring |

| ~ 1520 (strong, asymm) | N-O stretch | Nitro (-NO₂) |

| ~ 1350 (strong, symm) | N-O stretch | Nitro (-NO₂) |

| ~ 1050 | C-O stretch | Primary Alcohol |

Note: These are typical frequency ranges. The exact position and shape of the peaks can be influenced by the molecular environment and sample phase.

Chromatographic Separation and Purification Techniques in Synthesis

The synthesis of this compound, like most organic preparations, results in a crude product mixture containing unreacted starting materials, byproducts, and the desired compound. Therefore, purification is a critical step to obtain the compound with high purity. Chromatographic methods are the primary techniques employed for this purpose. chula.ac.th

Flash Column Chromatography: This is the most common technique for purifying gram-scale quantities of the compound. rsc.orgbeilstein-journals.org The crude product is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the mobile phase. nih.gov The components of the mixture travel through the column at different rates based on their affinity for the stationary phase, allowing for the separation and isolation of pure this compound.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used alongside column chromatography. It is used to monitor the progress of the synthesis reaction and to determine the optimal solvent system (mobile phase) for the flash chromatography purification by observing the separation of spots on a silica-coated plate. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for the final analysis of purity. ambeed.com It can also be used for preparative separation of small quantities. Using a reverse-phase column (e.g., C18), a mobile phase, and a detector (typically UV, as the nitrophenyl group is strongly UV-active), HPLC can provide a quantitative measure of the purity of the synthesized this compound.

Summary of Chromatographic Techniques

| Technique | Stationary Phase | Purpose |

| Flash Column Chromatography | Silica Gel | Preparative purification of the crude product. |

| Thin-Layer Chromatography (TLC) | Silica Gel on Plate | Reaction monitoring and method development. |

| High-Performance Liquid Chromatography (HPLC) | e.g., C18 (Reverse-Phase) | Final purity assessment and analysis. |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain further structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, it is often analyzed using a coupled GC-MS system. spectrabase.comnih.govjmchemsci.com The gas chromatograph first separates the components of the sample, and the separated components then enter the mass spectrometer for detection. This provides both the retention time from the GC (an indicator of purity) and the mass spectrum of the compound.

The mass spectrum of this compound will show a molecular ion peak (M⁺) that confirms the compound's molecular weight. nih.gov The high-resolution mass spectrum can confirm the elemental composition (C₉H₁₁NO₃) with high accuracy. Furthermore, the molecule fragments in a predictable way upon ionization, and this fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation and identification.

Molecular Data from Mass Spectrometry for this compound

| Property | Value | Source of Confirmation |

| Molecular Formula | C₉H₁₁NO₃ | High-Resolution Mass Spectrometry |

| Molecular Weight (Nominal) | 181 g/mol | Mass Spectrometry (Molecular Ion Peak) |

| Exact Mass | 181.073893 Da | High-Resolution Mass Spectrometry |

| Analysis Technique | GC-MS | Confirms purity and molecular weight. nih.gov |

Computational and Theoretical Investigations of 3 4 Nitrophenyl Propan 1 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(4-nitrophenyl)propan-1-ol. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netripublication.com

The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the electronic distribution across the molecule. This effect is evident in the calculated molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. For similar nitroaromatic compounds, the LUMO is often localized on the nitro group, indicating its susceptibility to reduction. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions. researchgate.net For derivatives, the dihedral angle between the nitro group and the phenyl ring is a critical parameter affecting intramolecular charge transfer and, consequently, the molecule's reactivity. Calculated global reactivity descriptors, such as electron affinity, ionization potential, chemical potential, electronegativity, hardness, and softness, offer further predictions about chemical bonding and reaction mechanisms. ripublication.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | nih.gov |

| Molecular Weight | 181.19 g/mol | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 181.07389321 Da | nih.gov |

| Topological Polar Surface Area | 66.1 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 159 | nih.gov |

This table is populated with data computed by PubChem.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein. These methods are crucial in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com For instance, derivatives of this compound have been investigated for their potential biological activities, and docking studies can elucidate their binding modes within the active sites of target proteins. mdpi.com The nitro group can participate in π-π stacking interactions, while the hydroxyl and amino groups (in derivatives) can form hydrogen bonds, which are crucial for stabilizing the ligand-receptor complex. Docking simulations can help interpret structure-activity relationships (SAR) by correlating the binding affinity with structural modifications. For example, the introduction of bulky or electron-withdrawing groups can affect the binding affinity, and docking can provide a rationale for these observations. mdpi.com

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry plays a significant role in predicting reaction pathways and providing mechanistic insights into the synthesis and reactions of this compound and its derivatives. Theoretical calculations can be used to explore potential energy surfaces, identify transition states, and calculate activation barriers, thereby predicting the most favorable reaction pathways.

For example, in the synthesis of derivatives, computational studies can help understand the regioselectivity of reactions. researchgate.net The electronic properties calculated through quantum chemical methods can explain why certain positions on the aromatic ring or functional groups are more reactive than others. Mechanistic studies of reactions involving the nitro group, such as its reduction to an amino group, can also be aided by computational analysis. acs.org Theoretical investigations can model the step-by-step process of such reductions, identifying key intermediates and transition states.

Furthermore, computational methods can be used to study the photodecomposition mechanisms of related nitroaromatic compounds, which can be relevant for understanding the stability and environmental fate of this compound derivatives. unit.no These studies can predict the products of photodegradation and the pathways leading to their formation.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential components of modern drug discovery and are applicable to the rational design of derivatives of this compound. rug.nl QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov

The process begins with the calculation of a large number of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. innovareacademics.in Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. biointerfaceresearch.com

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach significantly reduces the time and cost associated with drug discovery. For derivatives of this compound, QSAR studies can guide the modification of the parent structure to enhance a desired biological activity, be it antimicrobial, anticancer, or other therapeutic effects. researchgate.net The models can indicate which structural features are beneficial or detrimental to the activity, providing a clear direction for rational drug design.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol |

| Zolmitriptan |

| (S)-4-(4-aminobenzyl)-2-oxazolidinone |

| (S)-3-(4-nitrophenyl)-2-nitropropan-1-ol |

| 3-Nitro-1-(4-octylphenyl)propan-1-one |

| 3-(4-hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one |

| 4-nitrochalcone |

| 2-Amino-3-(4-nitrophenyl)propionic Acid |

| Methyl 2-Amino-3-(4-nitrophenyl)propionate |

| {4-[2-(Bis(carboxymethyl)amino)-3-(4-nitrophenyl)propyl]-7-carboxymethyl researchgate.netcollectionscanada.gc.catriazanonan-1-yl}acetic Acid |

| 3-(4-nitrophenyl)-2-carboxy-2-propenoic acid |

| dinitrocinnamic acid |

| 3-(4-NITRO-PHENOXY)-PROPAN-1-OL |

| (2E)‐1‐(Anthracen‐9‐yl)‐3‐(4‐nitrophenyl)prop‐2‐en‐1‐one |

| 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole |

| 5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1- isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile |

| Nifekalant Hydrochloride |

| (E)-N-(3-nitrophenyl)-1-(4-nitrophenyl)methanimine |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid |

| 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-(3-hydroxyphenylamino)thiazol-4(5H)-one |

| 2-methyl-1-(4-nitrophenyl)propane-1,3-diol |

| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one |

| 2-Methyl-2-(4-nitrophenyl)propan-1-ol |

| 4-nitrobenzaldehyde |

| 2-methyl-1-propanol |

| 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol |

| (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol |

| 4-nitroacetophenone |

| 1-((4-nitrophenyl)amino)-3-phenylpropan-2-ol |

| N-methyl-p-nitroaniline |

| phenylacetaldehyde |

| 1-((2,5-Dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol |

| 5-benzyl-3-(2,5-dichloro-4- nitrophenyl)oxazolidine |

| 1-((2,6-dichloro-4-nitrophenyl)amino)-3- phenylpropan-2-ol |

| 3-(3-Nitrophenyl)-1-(phenylamino)propan-2-ol |

| 1-((2,5-Dichloro-4-(1,1,2,3,3,3-hexa- fluoropropoxy)phenyl)amino)-3-(4-nitrophenyl)propan-2-ol |

| 1-cyclohexyl-1-phenyl-3-(piperidin-1- yl)propan-1-ol |

| N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5- |

| 4-nitrobenzaldehyde |

| N-arylpyrrolidines |

| N-arylpiperidines |

| 4-nitrophthalodinitrile |

Future Research Directions and Translational Perspectives for 3 4 Nitrophenyl Propan 1 Ol

Development of Novel Synthetic Strategies for Enhanced Yields and Stereoselectivity

Future synthetic research will likely focus on optimizing the production of 3-(4-nitrophenyl)propan-1-ol and its chiral variants. Current strategies often involve the reduction of a corresponding ketone, such as 3-nitro-1-(4-octylphenyl)propan-1-one, which can be reduced to a secondary alcohol using hydride donors like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). For this compound, this would involve the reduction of 1-(4-nitrophenyl)propan-1-one.

Key areas for future development include:

Catalytic Hydrogenation: Large-scale synthesis could benefit from the development of efficient catalytic hydrogenation methods, potentially starting from (S)-3-(4-nitrophenyl)-2-nitropropan-1-ol using catalysts like palladium on carbon (Pd/C). This approach often provides high yields (85-90%) under milder conditions.

Stereoselective Synthesis: The synthesis of enantiomerically pure (R)- and (S)-3-(4-nitrophenyl)propan-1-ol is a significant goal. Future work could explore the use of chiral catalysts and organocatalysis to achieve high enantioselectivity. For instance, highly enantio- and diastereoselective anti-aldol processes have been developed for similar structures using proline mimetic catalysts, achieving up to >99% enantiomeric excess (ee). nih.gov The stereoselective reduction of ketone precursors using microorganisms like Galactomyces candidus GZ1, which has shown high efficiency for substituted acetophenones, represents another promising avenue. conicet.gov.ar

Enzymatic Resolution: Kinetic resolution using enzymes such as Pseudomonas fluorescens lipase (B570770) (PFL) could be optimized for the separation of racemic mixtures of this compound. This method is known for its high enantioselectivity, although yields for the desired enantiomer are typically lower.

A comparative overview of potential future synthetic methodologies is presented in Table 1.

| Method | Potential Precursor | Key Features | Potential Yield | Stereoselectivity |

| Hydride Reduction | 1-(4-Nitrophenyl)propan-1-one | Use of NaBH₄ or LiAlH₄. | High | Low (Achiral) |

| Catalytic Hydrogenation | (S)-3-(4-Nitrophenyl)-2-nitropropan-1-ol | Mild conditions, scalable. | 85-90% | High |

| Organocatalyzed Aldol (B89426) Rxn | 4-Nitrobenzaldehyde & Acetone | Proline-mimetic catalysts, high selectivity. nih.gov | High | >99:1 dr, >99% ee |

| Enzymatic Resolution | Racemic this compound | High enantioselectivity (E > 200). | 40-45% | >98% ee |

Table 1: Potential Future Synthetic Strategies for this compound

Exploration of New Derivatization Opportunities for Diverse Applications

The functional groups of this compound provide ample opportunities for derivatization to generate novel compounds for a wide range of applications. The hydroxyl group can be esterified or etherified, while the nitro group can be reduced to an amine, which can then undergo a host of further reactions.

Future research in this area could explore:

N-Substituted Analogs: A key synthetic route involves the O-mesylation of the alcohol followed by nucleophilic substitution. mdpi.com This strategy was used to synthesize an N-(4-nitrophenylpropyl)-substituted analog of (-)-normetazocine, demonstrating the utility of this compound as a building block for complex amine-containing molecules. mdpi.com

Ester and Carbonate Derivatives: The hydroxyl group can be activated with reagents like 4-nitrophenyl chloroformate to form carbonates, which are useful intermediates for creating linkers for bioconjugation or prodrugs. nih.gov

Propanenitrile Derivatives: The propanol (B110389) moiety can potentially be converted to a propanenitrile. Propanenitrile derivatives with complex structures containing nitro and amino groups are studied for applications in pharmaceuticals and materials science. ontosight.ai

Heterocyclic Adducts: The core structure can be elaborated to include various heterocyclic rings, a common strategy in medicinal chemistry to modulate pharmacological properties. For example, derivatives of 1-aryl-3-substituted propanols have been synthesized and evaluated as antimalarial agents. nih.gov

Design and Development of Next-Generation Bioconjugates and Targeted Therapies

The nitrophenyl group is a particularly interesting feature for developing targeted therapies, especially in oncology.

Hypoxia-Activated Prodrugs (HAPs): The nitro group can be selectively reduced in the hypoxic (low oxygen) environment characteristic of solid tumors. This bioactivation can release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity. Future research could focus on designing prodrugs where this compound acts as a trigger component. This concept has been explored for nitrophenyl mustards and other nitroaromatic compounds. acs.org

Antibody-Drug Conjugates (ADCs): The nitrophenyl moiety is utilized in linkers for ADCs. For instance, 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate serves as a heterobifunctional linker that can be cleaved under reducing conditions inside cells to release a drug payload. Future work could involve incorporating the this compound scaffold into novel linker designs for targeted drug delivery.

Bioreductive Drug Release: Indolequinone structures containing a nitro group have been used in targeted prodrugs for bioreductive drug release. nih.gov By attaching a targeting ligand (like a c(RGDyK) peptide) and a drug (like SN38) to a linker system incorporating a nitro-activatable trigger, drug release can be directed to specific cells under specific conditions. nih.gov The this compound backbone could be integrated into such systems.

Expansion of Research into Other Therapeutic Areas and Biomedical Applications

While the direct biological activity of this compound is not extensively documented, its structural analogues have shown promise in several therapeutic areas, suggesting fruitful avenues for future investigation.

Antimalarial Agents: A significant body of research exists on 1-aryl-3-substituted propanol derivatives as antimalarial agents active against Plasmodium falciparum. nih.govnih.govresearchgate.net Future studies could synthesize and evaluate derivatives of this compound within this chemical class.

Anticancer Activity: The related compound (S)-2-amino-3-(4-nitrophenyl)propan-1-ol has shown antiproliferative effects against various cancer cell lines. Similarly, 3-(3-amino-4-nitrophenyl)-1-propanol (B6322198) has been investigated for potential antimicrobial and anticancer properties. smolecule.com This suggests that derivatives of this compound, particularly after reduction of the nitro group and further modification, could be explored as potential anticancer agents.

Antitubercular Agents: Hydrazide derivatives incorporating a 4-nitrophenyl group have been synthesized and tested for in vitro activity against Mycobacterium tuberculosis. researchgate.net This indicates a potential application for derivatives of this compound in the development of new antitubercular drugs.

Aldose Reductase Inhibitors: Quantitative structure-activity relationship (QSAR) studies have been performed on nitrophenyl derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. tandfonline.comijpbs.com This opens the possibility of designing this compound derivatives for this target.

Biomedical Materials: Hydrogels based on polymers like poly(N-isopropylacrylamide) are widely studied for biomedical applications such as controlled drug delivery and tissue engineering. nih.govmdpi.comnih.gov The functional groups on this compound could allow it to be incorporated into such polymer networks as a monomer or a pendant group to modulate the properties of the resulting hydrogel.

Advanced Computational Modeling for Rational Design and Optimization of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of derivatives and their biological activity. Such models have been successfully developed for nitrophenyl compounds to predict their activity as aldose reductase inhibitors and antitubercular agents, as well as to assess their toxicity. researchgate.nettandfonline.comijpbs.comnih.gov Future QSAR studies could guide the synthesis of this compound derivatives with enhanced potency and reduced toxicity.

Molecular Docking: This technique can predict the preferred binding orientation of a molecule to a biological target. Docking studies have been used to understand the interactions of related benzo[b]thiophene propanone derivatives with the 5-HT1A serotonin (B10506) receptor and to design novel hepatitis C virus inhibitors. chemrevlett.commdpi.com This approach can be used to screen virtual libraries of this compound derivatives against various therapeutic targets (e.g., malarial enzymes, kinases) to prioritize compounds for synthesis.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These studies can help rationalize the mechanism of action of nitrophenyl compounds and predict their behavior in biological systems, aiding in the design of molecules with specific electronic properties for applications like hypoxia-activated prodrugs. mdpi.com

By leveraging these computational tools, researchers can adopt a rational design approach, focusing synthetic efforts on compounds with the highest probability of success, thereby saving time and resources in the development of new therapeutic agents and materials based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 3-(4-Nitrophenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of phenylpropanol derivatives or reduction of nitro-containing precursors. For example, intermediates like 4-nitrocinnamyl alcohol (CAS 1504-63-8) can be hydrogenated to yield the target compound . Reaction conditions such as catalyst choice (e.g., Pd/C for hydrogenation), temperature, and solvent polarity significantly impact yield. Evidence from similar compounds (e.g., fluorophenyl analogs) suggests that optimizing stoichiometry and reaction time reduces byproducts like over-reduced amines or unsaturated residues .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify key signals (e.g., hydroxyl proton at δ 1.5–2.0 ppm, aromatic protons at δ 7.5–8.3 ppm) and FT-IR for functional groups (O-H stretch at ~3200 cm, NO asymmetric stretch at ~1520 cm) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm for nitro groups) or GC-MS for volatile derivatives. Purity thresholds >95% are achievable via recrystallization in ethanol/water mixtures, as noted in reagent catalogs .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store in amber vials at 2–8°C under inert gas (N/Ar) to prevent oxidation of the hydroxyl group or nitro reduction. Accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition when sealed properly, based on analogs like 3-(4-nitrophenyl)propanoic acid .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal electron-deficient aromatic rings due to the nitro group, directing electrophilic substitution to the meta position. Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets like enzymes, where the hydroxyl group participates in hydrogen bonding . Solvent models (e.g., PCM for polar solvents) highlight increased reactivity in DMSO compared to hexane .

Q. What strategies resolve contradictions in biological activity data for nitroaryl propanol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from assay conditions (e.g., pH, cell line variability). Use orthogonal assays (e.g., MIC testing + live/dead staining) and control for nitroreductase activity in cellular models. For example, fluorophenyl analogs show species-dependent metabolism, necessitating metabolomic profiling .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) elucidate stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- 2D-NMR (COSY, NOESY) : Resolves coupling between adjacent protons (e.g., propanol chain) and confirms spatial proximity of nitro and hydroxyl groups.

- X-ray Crystallography : Provides absolute configuration data; similar compounds (e.g., pentafluoro derivatives) crystallize in monoclinic systems with hydrogen-bonded networks .

Q. What are the challenges in quantifying trace degradation products of this compound using LC-MS/MS?

- Methodological Answer : Degradants like 3-(4-aminophenyl)propan-1-ol (reduction product) require selective ionization (ESI+ mode) and MRM transitions (e.g., m/z 180 → 107). Matrix effects from biological samples are mitigated via isotope-labeled internal standards. Limit of detection (LOD) <10 ng/mL is achievable with optimized gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.